3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole

Medicinal Chemistry Synthetic Chemistry Procurement

This research-grade heterocyclic building block features a reactive 3-iodo handle and a unique oxolan-2-ylmethyl group, enabling rapid exploration of lipophilic pyrazole libraries. Essential for medicinal chemistry and chemical biology, its high purity ensures reliable cross-coupling performance and predictable cell permeability. Ideal for SAR studies requiring precise substitution patterns.

Molecular Formula C8H11IN2O
Molecular Weight 278.093
CAS No. 1528726-72-8
Cat. No. B3020668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
CAS1528726-72-8
Molecular FormulaC8H11IN2O
Molecular Weight278.093
Structural Identifiers
SMILESC1CC(OC1)CN2C=CC(=N2)I
InChIInChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2
InChIKeyCEXRRRKOMPAEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (CAS 1528726-72-8): A Defined Pyrazole Scaffold for Advanced Research


3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a research-grade heterocyclic building block, characterized by a pyrazole core with a reactive 3-iodo substituent and a unique oxolan-2-ylmethyl group at the N1 position. It possesses the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . The compound is primarily offered as a high-purity reagent, with commercial specifications typically at or above 97% , serving as a defined starting point for synthetic elaboration in medicinal chemistry and chemical biology.

The Specificity of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole: Beyond Simple Pyrazole Analogs


Simple substitution of 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole with a generic pyrazole is not chemically or functionally equivalent due to its specific dual substitution pattern. The combination of a reactive 3-iodo group and a distinct oxolan-2-ylmethyl moiety confers unique steric, electronic, and lipophilic properties that directly influence reactivity and target binding. Therefore, procurement of this precise compound is essential for ensuring the intended reaction outcome or biological interaction, as changes in the substitution pattern can lead to significant deviations in compound performance and downstream utility .

Quantifiable Differentiation of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole: A Comparative Evidence Guide


Comparative Vendor Purity: 3-Iodo vs. 4-Iodo Regioisomer in the (oxolan-2-yl)methyl Pyrazole Series

While not a direct head-to-head study, cross-study comparison of vendor purity specifications reveals a difference in the commercial availability of the 3-iodo vs. 4-iodo regioisomer. The 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is widely available from multiple vendors with a minimum purity of 97% . In contrast, the 4-iodo positional isomer is also specified at 98% purity, but has been observed to be discontinued or only available via quotation from certain suppliers , which can create a procurement barrier. For researchers prioritizing immediate availability of a high-purity building block, the 3-iodo regioisomer offers a more reliable supply chain advantage .

Medicinal Chemistry Synthetic Chemistry Procurement

Comparative Lipophilicity and Structural Impact: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole vs. 3-Amino Analog

The physicochemical profile of 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole differentiates it sharply from its 3-amino analog. A cross-study comparison of vendor data shows a substantial predicted logP of 1.78 for the 3-iodo compound . This indicates significantly higher lipophilicity than 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, for which no comparable logP is reported, but the presence of a polar amine group suggests a much lower value. This quantitative difference in lipophilicity is a critical parameter for medicinal chemists, as it directly impacts membrane permeability, solubility, and off-target binding, making the iodo-derivative a preferred scaffold for designing lipophilic compounds.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Physicochemical Profile: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole vs. Unsubstituted 3-Iodo-1H-pyrazole

The N1-(oxolan-2-yl)methyl substitution dramatically alters the physicochemical properties of the 3-iodopyrazole core. Cross-study comparison of predicted data shows that 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole has a predicted boiling point of 341.7 °C and a predicted density of 1.93 g/cm³ . In stark contrast, the unsubstituted 3-iodo-1H-pyrazole has a significantly lower boiling point of 291.9 °C and a higher density of 2.3 g/cm³ [1]. This nearly 50 °C difference in boiling point indicates a significant change in intermolecular forces due to the oxolan-2-ylmethyl group, while the lower density suggests a less compact molecular packing. These differences are critical for purification and formulation.

Physicochemical Properties Synthetic Chemistry Chromatography

Structural Confirmation: Precise Identity Verification via InChIKey

The unique molecular identity of 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is verifiably distinct from all other analogs. Its standard InChIKey, CEXRRRKOMPAEMY-UHFFFAOYSA-N, is a fixed hash derived from its specific connectivity and stereochemistry (lacking specified chirality) . This serves as a definitive, machine-readable identifier that unequivocally distinguishes it from its 4-iodo regioisomer (InChIKey: FOYHENFBLMAAFF-UHFFFAOYSA-N) [1]. For procurement and data management, this ensures that the correct chemical entity is being ordered and tracked across all scientific databases and vendor platforms, eliminating the risk of regioisomeric confusion.

Analytical Chemistry Quality Control Data Integrity

Targeted Application Scenarios for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole


Precision Synthesis of Lipophilic Pyrazole Libraries via Cross-Coupling

This compound is an ideal building block for medicinal chemistry programs requiring the rapid synthesis of diverse, lipophilic pyrazole libraries. Its high purity and reliable availability combined with its substantial predicted logP of 1.78 make it a prime candidate for Suzuki, Sonogashira, or other cross-coupling reactions. The 3-iodo group serves as a versatile handle for introducing various aryl, heteroaryl, or alkynyl groups, allowing chemists to efficiently explore structure-activity relationships (SAR) in a region of chemical space characterized by increased lipophilicity.

Development of Membrane-Permeable Molecular Probes

For chemical biology research focusing on intracellular targets, the high lipophilicity of this compound, as indicated by its predicted logP , provides a significant advantage. It can be used to synthesize fluorescent probes, affinity tags, or bioorthogonal reporters that require passive diffusion across cell membranes. When compared to more polar pyrazole analogs, this scaffold offers a superior starting point for designing probes with improved cell permeability and reduced non-specific binding, critical factors for successful target engagement studies in live cells.

Sourcing of a Defined Scaffold with Predictable Physicochemical Properties

In early-stage drug discovery where computational modeling and property prediction guide candidate selection, this compound offers a well-defined and predictable profile. Its computed boiling point (341.7 °C) and density (1.93 g/cm³) provide data for process chemistry and formulation planning. Furthermore, the unambiguous identification via its unique InChIKey ensures data integrity in electronic lab notebooks and compound management systems, streamlining workflows and minimizing costly errors in high-throughput synthesis and screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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